6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one
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Overview
Description
6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidine ring, an azepane moiety, and a methoxyphenyl group
Preparation Methods
The synthesis of 6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the azepane and methoxyphenyl groups. Common reagents used in these reactions include amines, thiols, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. .
Scientific Research Applications
6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane moiety may play a role in binding to these targets, while the methoxyphenyl group can influence the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. For example:
6-amino-2-{[1-(azepan-1-yl)-1-oxopropan-2-yl]sulfanyl}-3,4-dihydropyrimidin-4-one: This compound has a similar structure but with different substituents on the pyrimidine ring.
6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3,4-dihydropyrimidin-4-one: Another closely related compound with slight variations in the functional groups. The uniqueness of 6-amino-2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1-(3-methoxyphenyl)-1,4-dihydropyrimidin-4-one lies in its specific combination of functional groups, which can result in distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-15-8-6-7-14(11-15)23-16(20)12-17(24)21-19(23)27-13-18(25)22-9-4-2-3-5-10-22/h6-8,11-12H,2-5,9-10,13,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGGTTPEKLMJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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